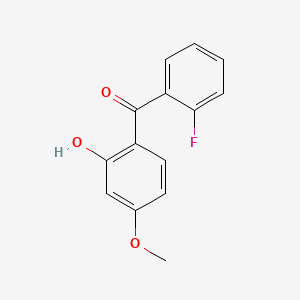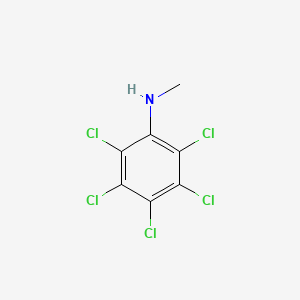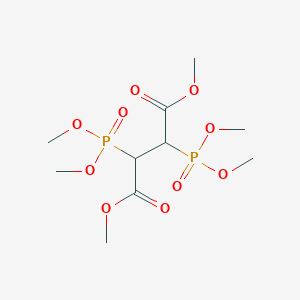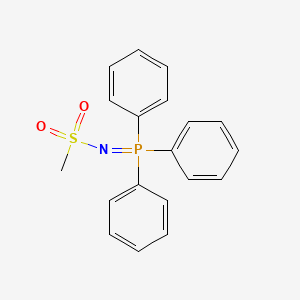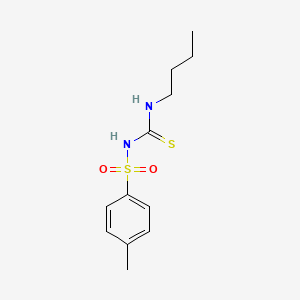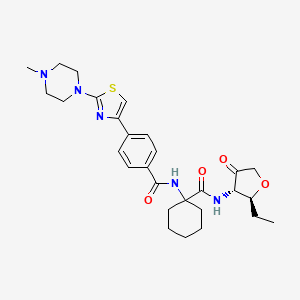
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethoxy group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated ethanes and iodine-containing reagents.
Iodination: The incorporation of the iodine atom is carried out using iodinating agents such as iodine monochloride or iodine in the presence of catalysts.
Trifluoromethoxylation: The addition of the trifluoromethoxy group is performed using reagents like trifluoromethyl ethers or trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The ethane backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces iodinated alcohols.
Scientific Research Applications
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially affecting their function.
Pathways: It may influence biochemical pathways by modifying the activity of key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-chloro-2-fluoro-1,2-bis(trifluoromethoxy)ethane: This compound has a similar structure but contains a chlorine atom instead of an iodine atom.
(2S)-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane: This compound lacks the iodine atom present in (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds.
Properties
Molecular Formula |
C3F7IO |
|---|---|
Molecular Weight |
311.92 g/mol |
IUPAC Name |
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3F7IO/c4-1(5,6)2(7,11)12-3(8,9)10/t2-/m0/s1 |
InChI Key |
AKRCGMWXORUMMA-REOHCLBHSA-N |
Isomeric SMILES |
[C@](C(F)(F)F)(OC(F)(F)F)(F)I |
Canonical SMILES |
C(C(F)(F)F)(OC(F)(F)F)(F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


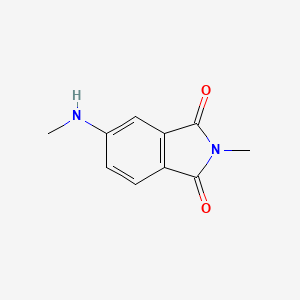

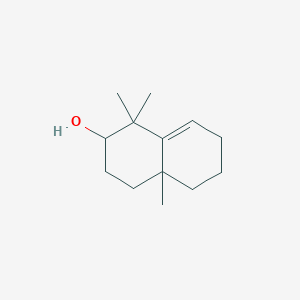
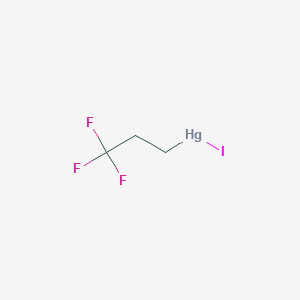
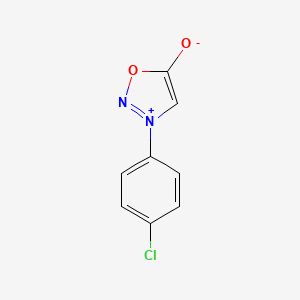
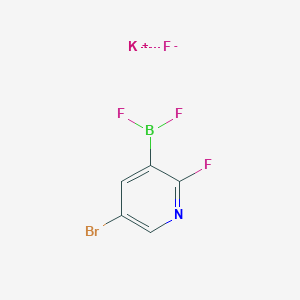
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
